1-Butyl-5-ethoxyimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-butyl-5-ethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O3/c1-3-5-6-11-8(14-4-2)7(12)10-9(11)13/h8H,3-6H2,1-2H3,(H,10,12,13) |
InChI Key |
JDHRBXVWWZOSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C(=O)NC1=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butyl 5 Ethoxyimidazolidine 2,4 Dione and Its Analogues
Classical Synthetic Routes Towards Imidazolidine-2,4-diones
Traditional methods for constructing the imidazolidine-2,4-dione core have been refined over decades and remain fundamental in organic synthesis. These routes are characterized by their reliability and broad substrate scope.
The cyclization of ureido acids (or hydantoic acids) represents a direct and fundamental approach to the hydantoin (B18101) ring system. This intramolecular condensation reaction typically requires acid catalysis to proceed. Mechanistic studies have revealed that the process involves a key tetrahedral intermediate. nih.gov The formation of this intermediate has been identified as the rate-determining step in the cyclization reaction. nih.gov
The hydrolysis of related 4-imino-imidazolidin-2-ones proceeds through the same tetrahedral intermediate, and studying the product partitioning from this intermediate has provided unequivocal proof of the cyclization mechanism. nih.govresearchgate.net The efficiency of the cyclization can be influenced by substitution patterns on the ureido acid backbone.
The condensation of 1,2-dicarbonyl compounds with a urea (B33335) equivalent is another viable, though less common, pathway to imidazolidine-2,4-diones. A related modern approach involves the solventless, microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones, urotropine (as a formaldehyde (B43269) source), and ammonium (B1175870) acetate. organic-chemistry.org While this specific protocol yields imidazoles, the underlying principle of condensing a 1,2-diketone with sources of ammonia (B1221849) and a one-carbon unit illustrates a foundational strategy that can be adapted for the synthesis of the dione (B5365651) ring structure of hydantoins.
The Bucherer-Bergs reaction is a powerful and widely utilized multicomponent synthesis for preparing 5-substituted and 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub In its classic form, the reaction condenses a ketone or aldehyde with potassium cyanide and ammonium carbonate in an aqueous or alcoholic solvent to directly afford the hydantoin product. encyclopedia.pubalfa-chemistry.com The reaction is renowned for its operational simplicity and effectiveness for a wide range of aliphatic, aromatic, and cyclic carbonyl compounds. encyclopedia.pub
The mechanism proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an α-amino nitrile. alfa-chemistry.com Subsequent reaction with carbon dioxide (derived from ammonium carbonate) and intramolecular cyclization yields the final hydantoin ring. alfa-chemistry.comwikipedia.org For starting materials that are difficult to react, modifications such as using solvents like acetamide (B32628) or applying ultrasonication can accelerate the formation of the product. encyclopedia.pub
To synthesize a 5-ethoxy derivative like the target compound, a suitable α-ketoester or a related precursor bearing the ethoxy group at the α-position would be required as the starting carbonyl component.
Table 1: Examples of Hydantoins Synthesized via the Bucherer-Bergs Reaction This table presents data for various hydantoin derivatives to illustrate the scope of the Bucherer-Bergs reaction.
| Starting Carbonyl Compound | Hydantoin Product | Yield | Reference |
|---|---|---|---|
| Benzophenone | 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) | 75% | mdpi.com |
| 6-Fluoro-2-methyl-4-chromanone | (±)-6-Fluoro-2-methyl-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione | Not Specified | mdpi.com |
| Cyclopentanone | Cyclopentane-5-spirohydantoin | Not Specified | researchgate.net |
| Various Aldehydes/Ketones | General 5-substituted hydantoins | Generally Good | encyclopedia.pub |
Novel and Optimized Synthetic Strategies for 1-Butyl-5-ethoxyimidazolidine-2,4-dione Derivatives
Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of imidazolidine-2,4-dione synthesis. A notable development is the three-component reaction for synthesizing a closely related analogue, 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. mdpi.com This reaction combines ethyl pyruvate (B1213749), p-anisidine, and phenyl isocyanate in refluxing chloroform (B151607) with a base, achieving a 79% yield. mdpi.com This strategy, which directly installs the C5-ethoxy group, provides a clear and modern pathway for accessing analogues of the target compound.
The integration of green chemistry principles is a driving force in modern organic synthesis. mdpi.com For imidazolidinedione synthesis, this translates to the development of protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. Key strategies include performing reactions in environmentally benign solvents like water or using catalyst-free conditions. nih.govresearchgate.net
Multicomponent reactions (MCRs) are inherently green as they combine multiple reactants in a single step, reducing the need for intermediate purification and minimizing solvent waste. mdpi.com The development of one-pot protocols, even for multi-step syntheses, contributes significantly to the sustainability of chemical manufacturing. mdpi.com Furthermore, the use of recyclable reaction media, such as ionic liquids, has been demonstrated for the synthesis of related heterocyclic structures, offering a pathway for repeated use of the solvent system. researchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This non-classical heating method offers significant advantages over conventional heating, including dramatically reduced reaction times, often higher product yields, and cleaner reaction profiles with fewer by-products. nih.gov These benefits align well with the principles of green chemistry. nih.gov
This technology has been successfully applied to the synthesis of various imidazole (B134444) and imidazolidine (B613845) derivatives. Protocols have been developed for base-promoted cycloadditions and condensations of 1,2-diketones, achieving high yields in minutes rather than hours. organic-chemistry.orgnih.gov For the synthesis of this compound, microwave irradiation could potentially accelerate key steps such as the N-alkylation to introduce the butyl group or to drive the cyclization in multicomponent strategies. mdpi.com
Table 2: Examples of Microwave-Assisted Synthesis of Imidazole Derivatives This table showcases the efficiency of microwave-assisted protocols for related heterocyclic compounds.
| Reactants | Product Type | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | Tri/tetrasubstituted imidazoles | 60-80 min | 46-80% | nih.gov |
| Benzaldehyde, 2-aminopyridine, iodoethane | Pyridinium salts of imidazo[1,5-a]pyridine | 50 min | 48% | mdpi.com |
| 1,2-Diketones, urotropine, ammonium acetate | 4,5-Disubstituted imidazoles | Not Specified | High Purity | organic-chemistry.org |
Catalytic Transformations for Enhanced Selectivity and Yield
Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be inefficient or non-selective. Both transition metals and small organic molecules (organocatalysts) have been instrumental in advancing the synthesis of imidazolidinediones.
Transition metals like palladium, copper, rhodium, and iron are powerful catalysts for forming the core heterocyclic structure and for its subsequent functionalization. researchgate.net Palladium(II)-catalyzed intramolecular diamination of unfunctionalized alkenes is a known strategy for constructing the imidazolidin-2-one ring. mdpi.com Another palladium-catalyzed (3 + 2) cycloaddition between 5-vinyloxazolidine-2,4-diones and imines provides a pathway to highly substituted 4-imidazolidinones. organic-chemistry.org
Furthermore, transition metals are crucial for C–H functionalization, allowing for the direct introduction of substituents onto the pre-formed heterocyclic ring, which can streamline synthetic routes. researchgate.net For the synthesis of the target molecule, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be envisioned to introduce the butyl group at the N-1 position if a suitable halo-imidazolidinedione intermediate is used. mdpi.com
Table 2: Selected Transition Metal-Catalyzed Reactions for Imidazolidinone Synthesis
| Catalyst System | Reaction Type | Product | Reference |
| Pd(II) / PhI(OAc)₂ | Intramolecular Diamination | Fused Imidazolidin-2-ones | mdpi.com |
| Palladium / Chiral Ligand | (3 + 2) Cycloaddition | 4-Imidazolidinones | organic-chemistry.org |
| Cu(I) | Cycloaddition | Imidazo[1,2-a]pyridines | beilstein-journals.org |
| Rh(III) | [4+2] Annulation | Tetrahydrocarbazol-4-ones | nih.gov |
Organocatalysis avoids the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry. Strong non-nucleophilic bases, such as the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have been shown to be highly effective in catalyzing the intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones under ambient conditions with excellent selectivity and in remarkably short reaction times. acs.orgresearchgate.net
Acid catalysis is also a common and effective strategy. The reaction of (2,2-diethoxyethyl)ureas with aromatic nucleophiles in the presence of an acid catalyst like trifluoroacetic acid (TFA) yields 4-substituted imidazolidin-2-ones. nih.gov This method's regioselectivity is highly dependent on the amount of acid used. nih.gov Additionally, the combination of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) has been used to mediate the dual activation of Boc-protected dipeptides, leading to a one-step synthesis of highly substituted chiral hydantoins from simple starting materials. acs.orgorganic-chemistry.orgnih.gov
Flow Chemistry Applications in the Synthesis of Imidazolidinediones
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. youtube.com These benefits include superior heat and mass transfer, enhanced safety when dealing with exothermic or hazardous reactions, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. nih.govtcichemicals.comyoutube.com
The synthesis of imidazolidinediones can be readily adapted to flow systems. For instance, the catalytic methods described previously can be implemented using packed-bed reactors, where the solid-supported catalyst (e.g., a transition metal on a polymer or silica) is contained within a column through which the reagent solution flows. nih.gov This setup allows for easy separation of the product from the catalyst and enables continuous production. The precise temperature control afforded by microreactors can improve selectivity and yield, while automated systems can rapidly screen different reaction conditions to find the optimal parameters for synthesizing this compound. youtube.com The integration of in-line purification can further streamline the manufacturing process, making flow chemistry a powerful tool for producing these heterocycles efficiently and safely. nih.govyoutube.com
Regioselective and Stereoselective Synthesis Considerations for Substituted Imidazolidine-2,4-diones
Creating substituted imidazolidine-2,4-diones like the target molecule requires careful control over both regioselectivity (which atom is substituted) and stereoselectivity (the 3D arrangement of atoms).
Regioselectivity: The imidazolidine-2,4-dione ring has multiple sites for substitution (N-1, N-3, C-5). In the synthesis of 4- or 5-substituted analogues, controlling the position of the substituent is a significant challenge. A study on the acid-catalyzed cyclization of (2,2-diethoxyethyl)ureas found that the reaction can lead to a mixture of 4- and 5-substituted regioisomers. nih.gov However, by carefully controlling the reaction conditions, such as decreasing the amount of acid catalyst, the reaction could be guided to selectively produce the 4-substituted product. nih.gov This selectivity was rationalized by quantum chemistry calculations, which showed that while the intermediate leading to the 5-substituted product was energetically more stable, the transition state energy to form the 4-substituted product was significantly lower, thus favoring its formation under the Curtin-Hammett principle. nih.gov
Stereoselectivity: The C-5 position of the imidazolidinedione ring is often a stereocenter. Controlling its configuration is crucial for biological activity. There are several established strategies to achieve stereoselectivity:
Chiral Starting Materials: Using an enantiomerically pure precursor, such as an amino acid derivative, can transfer chirality to the final product. A highly effective method involves the Tf₂O-mediated cyclization of Boc-protected dipeptides to produce chiral hydantoins with no observed racemization. acs.orgorganic-chemistry.org
Chiral Auxiliaries: A temporary chiral group can be attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
Chiral Catalysis: An enantioselective catalyst can create a chiral product from an achiral starting material. For example, a diastereo- and enantioselective (3 + 2) cycloaddition using a palladium catalyst with a chiral ligand has been developed to produce chiral 4-imidazolidinones. organic-chemistry.org
Achieving the synthesis of a specific stereoisomer of this compound would likely involve one of these advanced stereoselective strategies.
Table 3: Strategies for Selective Synthesis of Imidazolidinediones
| Selectivity Type | Method | Key Feature | Reference |
| Regioselective | Acid-Catalyzed Cyclization | Control of catalyst concentration dictates 4- vs. 5-substitution. | nih.gov |
| Regioselective | Base-Catalyzed Hydroamidation | BEMP catalyst provides excellent chemo- and regioselectivity for 5-membered rings. | acs.org |
| Stereoselective | Dipeptide Cyclization | Tf₂O-mediated reaction of chiral dipeptides proceeds without racemization. | acs.orgorganic-chemistry.org |
| Stereoselective | Palladium-Catalyzed Cycloaddition | Use of a chiral ligand induces high diastereo- and enantioselectivity. | organic-chemistry.org |
Control of Substitution Patterns at the Imidazolidine Ring
Control over the substitution pattern of the imidazolidine ring is paramount in tailoring the properties of the final compound. The substituents at the N-1, N-3, and C-5 positions of the imidazolidine-2,4-dione core are crucial for its biological activity and physicochemical properties.
One effective method for the synthesis of highly substituted imidazolidine-2,4-diones is through three-component reactions. For instance, a hydantoin derivative, 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, has been synthesized via a three-component reaction involving ethyl pyruvate, p-anisidine, and phenyl isocyanate. mdpi.com This reaction highlights a pathway to introduce substituents at the N-1, N-3, and C-5 positions simultaneously. The proposed mechanism for this reaction involves two potential pathways. In the first, the amine (p-anisidine) and the isocyanate (phenyl isocyanate) react to form a urea derivative, which then condenses with the ketone functionality of the ethyl pyruvate. mdpi.com Alternatively, the amine can first condense with the pyruvate to form an α-iminoester, which then reacts with the isocyanate. mdpi.com
The substitution pattern can also be controlled through multi-step synthetic sequences. For example, the synthesis of 1,3,4-trisubstituted imidazolidines has been achieved through a multicomponent reaction of monophenacyl anilines, aromatic amines, and formaldehyde. nih.gov This demonstrates the feasibility of introducing various substituents onto the imidazolidine core.
The following table summarizes various synthetic approaches to control substitution patterns on the imidazolidine ring system.
| Reaction Type | Reactants | Key Features | Reference |
| Three-Component Reaction | Ethyl pyruvate, p-anisidine, phenyl isocyanate | Forms a highly substituted hydantoin derivative. | mdpi.com |
| Multicomponent Reaction | Monophenacyl anilines, aromatic amines, formaldehyde | Yields 1,3,4-trisubstituted imidazolidines. | nih.gov |
| Di-Schiff Base Formation | Aromatic aldehydes, ethylene (B1197577) diamine | Leads to the formation of 1,2,3-trisubstituted tetrahydroimidazoles. | nih.gov |
Diastereoselective and Enantioselective Approaches to Chiral Imidazolidinediones
The C-5 position of 5-substituted imidazolidine-2,4-diones is a stereocenter, making the development of diastereoselective and enantioselective synthetic methods a key focus of research.
Diastereoselective synthesis of imidazolidines has been achieved through various strategies. One such method involves the reaction of aziridines with imines using a Lewis acid catalyst like Y(OTf)₃, which can produce diastereomeric ratios of up to 50:1. nih.gov Another approach utilizes the reaction of N-tosylaziridine-2,2-dicarboxylates with trans-imines, catalyzed by AgOTf, to yield trans-2,5-disubstituted imidazolidines. nih.gov
Enantioselective synthesis is crucial for accessing single enantiomers of chiral imidazolidinediones, which often exhibit different biological activities. Chiral phosphoric acids have been employed as catalysts in the enantioselective multicomponent synthesis of related dihydropyrrolones, suggesting their potential application in the synthesis of chiral imidazolidinediones. mdpi.com Furthermore, an enantioselective synthesis of imidazolidines has been developed using a tandem [3 + 2] cycloaddition/1,4-addition reaction of azomethine ylides and aza-o-quinone methides, catalyzed by a chiral ferrocenylphosphine P-N ligand in the presence of a silver(I) salt. nih.gov This method has been shown to produce various imidazolidine derivatives in good yields and high enantioselectivities. nih.gov
The table below outlines selected stereoselective approaches to imidazolidine and related heterocyclic systems.
| Stereoselectivity | Methodology | Catalyst/Reagent | Key Outcome | Reference |
| Diastereoselective | Reaction of aziridines with imines | Y(OTf)₃ | Good to high yields with varying diastereomeric ratios. | nih.gov |
| Diastereoselective | Reaction of N-tosylaziridine-2,2-dicarboxylates with trans-imines | AgOTf | Formation of trans-2,5-disubstituted imidazolidines. | nih.gov |
| Enantioselective | Tandem [3+2] cycloaddition/1,4-addition | Ag(I) salt with a chiral ferrocenylphosphine P-N ligand | Access to biologically important imidazolidines with high enantioselectivity. | nih.gov |
| Enantioselective | Multicomponent synthesis | Chiral phosphoric acids | Potential for enantioselective synthesis of dihydropyrrolones and related heterocycles. | mdpi.com |
Precursor Synthesis and Derivatization Strategies Relevant to this compound
The synthesis of this compound would logically proceed from precursors that introduce the butyl group at the N-1 position and the ethoxy group at the C-5 position.
A plausible precursor for the introduction of the N-1 butyl group would be n-butylamine or n-butyl isocyanate. In a multicomponent reaction analogous to the synthesis of 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione, n-butylamine could react with an appropriate pyruvate derivative and an isocyanate to form the desired N-1 substituted hydantoin. mdpi.com
For the C-5 ethoxy group, a suitable precursor would be an α-ketoester bearing an ethoxy group, such as diethyl ketomalonate or a related derivative. The synthesis of a structurally similar compound, (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide, started from methyl pentanimidate, which ultimately forms the 2-butyl group on the imidazole ring. researchgate.net This suggests that for the target molecule, a precursor containing the butyl group could be used to build the heterocyclic ring.
Derivatization strategies for imidazolidinediones often involve modifications at the N-1, N-3, and C-5 positions to explore structure-activity relationships. For instance, the formyl group of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde has been used as a handle for further derivatization, reacting with substituted anilines to form Schiff bases. researchgate.net This highlights a common strategy where a functional group on the imidazolidinedione ring serves as a point for diversification.
The following table presents potential precursors and derivatization strategies for this compound based on analogous syntheses.
| Target Moiety | Potential Precursor | Synthetic Role | Reference |
| N-1 Butyl Group | n-Butylamine | Provides the N-1 substituent in a multicomponent reaction. | mdpi.com |
| N-1 Butyl Group | n-Butyl isocyanate | Reacts with an amine and a pyruvate derivative. | mdpi.com |
| C-2 Butyl Group | Methyl pentanimidate | Precursor for the formation of a 2-butylimidazole (B45925) ring. | researchgate.net |
| C-5 Ethoxy Group | Diethyl ketomalonate | Provides the C-5 ethoxycarbonyl group. | - |
| Derivatization | 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde | The formyl group acts as a point for further reaction. | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of 1 Butyl 5 Ethoxyimidazolidine 2,4 Dione
Reactivity of the Imidazolidine-2,4-dione Ring System
The imidazolidine-2,4-dione ring, also known as a hydantoin (B18101) ring, is a versatile heterocyclic scaffold. Its reactivity is influenced by the presence of two carbonyl groups and two nitrogen atoms within a five-membered ring.
Reactions at the Carbonyl Groups
The two carbonyl groups at positions 2 and 4 are electrophilic centers and are susceptible to nucleophilic attack. The reactivity of these carbonyls is analogous to that of amides and ureas, making them generally less reactive than ketones or aldehydes. However, they can undergo a range of reactions under appropriate conditions.
Hydrolysis: Under acidic or basic conditions, the amide and urea (B33335) bonds within the ring can be cleaved. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by the attack of water. Basic hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Complete hydrolysis would lead to the formation of butylamine, ammonia (B1221849), carbon dioxide, and 2-ethoxy-2-hydroxyacetic acid.
Reduction: The carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4). This would likely lead to the corresponding 1-butyl-5-ethoxyimidazolidine. The selective reduction of one carbonyl group over the other is challenging and would require specific reagents and conditions.
| Reaction | Reagents | Plausible Products |
| Acid Hydrolysis | HCl (aq), heat | Butylamine, Ammonia, Carbon Dioxide, 2-Ethoxy-2-hydroxyacetic acid |
| Base Hydrolysis | NaOH (aq), heat | Butylamine, Ammonia, Carbonate, 2-Ethoxy-2-hydroxyacetate |
| Reduction | LiAlH4, THF | 1-Butyl-5-ethoxyimidazolidine |
This table presents plausible reactions based on the general reactivity of the imidazolidine-2,4-dione ring system. Specific experimental data for 1-Butyl-5-ethoxyimidazolidine-2,4-dione is not available.
Reactions at the Nitrogen Atoms
The nitrogen atoms in the imidazolidine-2,4-dione ring possess lone pairs of electrons and can act as nucleophiles. The N1-position is already substituted with a butyl group. The N3-nitrogen, being part of an amide-like structure, is less nucleophilic than a free amine but can still undergo reactions.
Alkylation and Acylation: The N3-hydrogen is acidic and can be deprotonated by a suitable base to form an anion. This anion can then react with electrophiles such as alkyl halides or acyl chlorides in a nucleophilic substitution reaction to introduce a substituent at the N3 position.
| Reaction | Reagents | Plausible Product |
| N-Alkylation | 1. NaH, DMF; 2. CH3I | 1-Butyl-3-methyl-5-ethoxyimidazolidine-2,4-dione |
| N-Acylation | 1. NaH, DMF; 2. CH3COCl | 3-Acetyl-1-butyl-5-ethoxyimidazolidine-2,4-dione |
This table illustrates potential reactions at the N3-position. The choice of base and electrophile would determine the specific outcome.
Reactions at the Alpha-Carbon to the Carbonyl Groups
The carbon atom at the 5-position, which bears the ethoxy group, is an alpha-carbon to both carbonyl groups. However, since this carbon is already substituted with an ethoxy and a butyl group (in the parent structure, though the prompt specifies 1-Butyl-5-ethoxy...), it lacks a hydrogen atom. Therefore, typical alpha-carbon reactions that require enolization, such as halogenation or alkylation at this position, are not possible for this compound as it is already fully substituted at the C5 position.
If we consider a related compound, 1-Butylimidazolidine-2,4-dione, the C5-methylene group would be acidic due to the adjacent carbonyl groups. This would allow for deprotonation to form an enolate, which could then react with various electrophiles.
Transformations Involving the Butyl and Ethoxy Substituents
The butyl and ethoxy groups attached to the imidazolidine-2,4-dione ring can also participate in chemical reactions, although they are generally less reactive than the heterocyclic core.
Functional Group Interconversions of the Butyl Chain
The n-butyl group is a saturated alkyl chain and is relatively inert. However, under forcing conditions, it can undergo free-radical substitution reactions. For instance, halogenation in the presence of UV light could lead to a mixture of halogenated products along the butyl chain.
Reactions Involving the Ethoxy Group (e.g., Ether Cleavage, Transesterification Analogues)
The ethoxy group at the C5 position is an ether linkage. Ethers are generally stable but can be cleaved under strongly acidic conditions. nih.gov
Ether Cleavage: Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can lead to the cleavage of the C-O bond of the ether. nih.gov The reaction would likely proceed via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate. Cleavage would result in a 5-hydroxy-1-butylimidazolidine-2,4-dione and ethyl iodide or bromide.
Transesterification Analogues: While not a classical transesterification, it is conceivable that under certain catalytic conditions, the ethoxy group could be exchanged for another alkoxy group. This would likely require activation of the C-O bond, for example, through Lewis acid catalysis, and reaction with another alcohol.
| Reaction | Reagents | Plausible Products |
| Ether Cleavage | HI (conc.), heat | 5-Hydroxy-1-butylimidazolidine-2,4-dione, Ethyl iodide |
| Transetherification | CH3OH, Lewis Acid Catalyst | 1-Butyl-5-methoxyimidazolidine-2,4-dione, Ethanol (B145695) |
This table outlines potential transformations of the ethoxy group. The feasibility and conditions for these reactions would require experimental validation.
Ring Opening and Rearrangement Reactions of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione (hydantoin) ring is susceptible to various ring-opening and rearrangement reactions, primarily influenced by the nature of its substituents and the reaction conditions.
Ring Opening:
The most common ring-opening reaction for the hydantoin core is hydrolysis, which can proceed under both acidic and basic conditions to yield different products.
Alkaline Hydrolysis: Under basic conditions, the hydantoin ring of this compound is expected to undergo hydrolysis. The reaction likely initiates with the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (C2 or C4). This is followed by the cleavage of an amide bond, leading to the formation of a ureido acid derivative. The presence of the electron-donating N-butyl group may influence the rate of this process. Studies on related hydantoin structures have shown that alkaline hydrolysis typically leads to the corresponding hydantoic acid. acs.orgthieme-connect.com
Acidic Hydrolysis: In an acidic medium, the hydrolysis of the hydantoin ring can lead to the formation of an α-amino acid, along with the release of ammonia and carbon dioxide. youtube.com For this compound, this would theoretically yield N-butyl-α-amino-α-ethoxyacetic acid, though the stability of such a product is questionable and may undergo further transformations.
Rearrangement Reactions:
Rearrangement reactions involving the imidazolidine-2,4-dione core are less common but can be induced under specific conditions. For instance, rearrangements similar to the Hofmann or Curtius rearrangements could be envisioned if appropriate functional groups were present on the side chains, though this is not directly applicable to the parent molecule . acs.org The presence of the C5-ethoxy group might also allow for elimination reactions to form an unsaturated hydantoin derivative under certain catalytic conditions.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies on this compound are not available. However, we can infer potential mechanisms based on studies of related compounds.
Kinetic studies are crucial for understanding the factors that control the rate of reaction. For the hydrolysis of this compound, a kinetic study would likely reveal the reaction order with respect to the hydantoin and the hydrolyzing agent (e.g., hydroxide ions).
In related systems, the hydrolysis of hydantoins has been shown to follow pseudo-first-order kinetics under certain conditions. thieme-connect.com The rate of hydrolysis would be influenced by factors such as pH, temperature, and the solvent system. The N-butyl group, being electron-donating, might slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted hydantoin. Conversely, the steric bulk of the butyl group could also play a role in the reaction kinetics.
A hypothetical kinetic experiment could involve monitoring the disappearance of the starting material or the appearance of the ring-opened product over time using techniques like HPLC or NMR spectroscopy. rsc.org
Table 1: Hypothetical Kinetic Parameters for the Alkaline Hydrolysis of this compound
| Parameter | Hypothetical Value | Significance |
| Rate Constant (k) | Dependent on T & pH | Indicates the speed of the reaction. |
| Reaction Order | First-order in hydantoin | Suggests a unimolecular rate-determining step. |
| Activation Energy (Ea) | Moderate | Energy barrier for the ring-opening process. |
The elucidation of transition states and intermediates is key to understanding the detailed reaction mechanism.
For the alkaline hydrolysis, the reaction would proceed through a tetrahedral intermediate formed by the attack of the hydroxide ion on a carbonyl carbon. This intermediate would then collapse to break the C-N bond within the ring. Computational chemistry could be a powerful tool to model these transition states and intermediates, providing insights into their energies and geometries. acs.org
In a potential rearrangement reaction, the nature of the transition state would depend on the specific type of rearrangement. For example, a concerted mechanism would involve a single transition state, whereas a stepwise mechanism would involve one or more intermediates. The stability of any charged intermediates, such as carbocations or carbanions, would be influenced by the electronic effects of the N-butyl and C5-ethoxy substituents.
Table 2: Potential Intermediates in the Reactions of this compound
| Reaction | Potential Intermediate | Description |
| Alkaline Hydrolysis | Tetrahedral Intermediate | Formed by nucleophilic attack of OH- on a carbonyl group. |
| Acid-Catalyzed Reaction | Protonated Hydantoin | Activation of the carbonyl group towards nucleophilic attack. |
| Elimination | Enolate Intermediate | Formation of a double bond between C5 and N1 or C5 and C6 (if applicable). |
Exploration of Novel Reaction Pathways for this compound Derivatives
The functional groups present in this compound offer opportunities for the exploration of novel reaction pathways to synthesize new derivatives.
Modification of the Ethoxy Group: The C5-ethoxy group could potentially be a site for further reactions. For instance, cleavage of the ether linkage under harsh acidic conditions could yield a 5-hydroxy derivative. This 5-hydroxyhydantoin (B43812) could then serve as a precursor for the synthesis of other 5-substituted analogs.
Reactions at the N3 Position: The N-H proton at the N3 position is acidic and can be removed by a base. The resulting anion could act as a nucleophile in alkylation or acylation reactions, allowing for the introduction of a wide variety of substituents at this position.
Condensation Reactions: If the C5 position were unsubstituted, it would be a site for condensation reactions with aldehydes and ketones. While the ethoxy group blocks this direct reactivity, its removal could open up this pathway for creating C5-alkylidene or C5-arylidene hydantoin derivatives.
Polymerization: Hydantoin derivatives have been investigated as monomers in ring-opening polymerization (ROP). It is conceivable that under specific catalytic conditions, this compound or its derivatives could be used to synthesize novel polymers with a polyamide or polyester-like backbone.
The exploration of these and other reaction pathways could lead to the development of new molecules with potentially interesting chemical and biological properties.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Butyl 5 Ethoxyimidazolidine 2,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, multi-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all signals and for confirming the precise molecular structure of 1-Butyl-5-ethoxyimidazolidine-2,4-dione.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). nih.gov For this compound, COSY would show correlations between the protons within the butyl group (H-1' to H-4') and within the ethoxy group (H-1'' to H-2''). A key correlation would be observed between the methine proton at the C5 position (H-5) and the methylene (B1212753) protons of the ethoxy group (H-1'').
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). nist.gov This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal for H-5 would show a cross-peak to the C5 carbon signal, and the various protons of the butyl and ethoxy groups would correlate directly to their respective carbon atoms. openmedscience.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). nih.gov This is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
The H-1' protons of the butyl group showing a correlation to the C2 and C4 carbonyl carbons.
The H-5 proton showing correlations to the C4 carbonyl carbon and to the C1'' carbon of the ethoxy group.
Protons of the ethoxy group (H-1'') correlating to the C5 carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net NOESY is vital for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the C5-H proton and the protons of the ethoxy group, as well as interactions between the butyl chain and the imidazolidine (B613845) ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is illustrative data based on chemical shift predictions, as specific experimental data is not publicly available.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | ~172.0 | - |
| 4 | - | ~157.0 | - |
| 5 | ~5.1 (s) | ~78.0 | C4, C1'' |
| 1' (Butyl CH₂) | ~3.5 (t) | ~39.0 | C2, C4, C2' |
| 2' (Butyl CH₂) | ~1.6 (m) | ~29.0 | C1', C3' |
| 3' (Butyl CH₂) | ~1.3 (m) | ~20.0 | C2', C4' |
| 4' (Butyl CH₃) | ~0.9 (t) | ~13.5 | C3' |
| 1'' (Ethoxy CH₂) | ~3.8 (q) | ~63.0 | C5, C2'' |
| 2'' (Ethoxy CH₃) | ~1.2 (t) | ~15.0 | C1'' |
Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for samples that are insoluble or cannot be crystallized. researchgate.net While no specific ssNMR studies on this compound have been reported, this technique could be applied to understand the packing of molecules in a powder sample and to study polymorphism, where different crystalline forms of the same compound can exhibit different physical properties.
Advanced Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the exact elemental formula. For this compound (C₉H₁₆N₂O₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula unequivocally.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
| C₉H₁₆N₂O₃ | [M+H]⁺ | 201.1234 |
| C₉H₁₆N₂O₃ | [M+Na]⁺ | 223.1053 |
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, usually the molecular ion [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the molecule's structure and connectivity. nih.gov For this compound, key fragmentation pathways would likely involve:
Loss of the ethoxy group: Cleavage of the C5-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃).
Loss of the butyl group: Cleavage at the N1-C1' bond.
Ring fragmentation: Cleavage of the imidazolidine-2,4-dione ring itself, often involving the loss of isocyanate (HNCO) or carbon monoxide (CO).
Analysis of these fragments allows for the step-by-step reconstruction of the molecular structure, confirming the identity and position of the butyl and ethoxy substituents.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can generate a precise map of electron density and thus determine the exact positions of all atoms, bond lengths, bond angles, and torsional angles.
For this compound, obtaining a suitable single crystal would allow for:
Unambiguous confirmation of the constitution: Verifying the connectivity of the butyl group at N1 and the ethoxy group at C5.
Determination of absolute stereochemistry: The C5 position is a stereocenter. X-ray analysis of a chiral crystal or using anomalous dispersion could determine its absolute configuration (R or S).
Conformational analysis: Providing precise data on the puckering of the five-membered hydantoin (B18101) ring and the preferred orientation (conformation) of the butyl and ethoxy side chains.
While no crystal structure for this specific compound is publicly available, data from related hydantoin structures show that the five-membered ring is often nearly planar, with substituents adopting conformations that minimize steric strain. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound are determined by the interplay of its constituent parts: the imidazolidine-2,4-dione (hydantoin) ring, the N1-butyl substituent, and the C5-ethoxy group.
The analysis of the FT-IR and Raman spectra would reveal characteristic absorption bands and scattering peaks corresponding to specific bond vibrations. The imidazolidine-2,4-dione core is expected to exhibit strong C=O stretching vibrations, which are typically observed in the region of 1700-1800 cm⁻¹. In related 3,5-disubstituted imidazolidine-2,4-diones, these carbonyl stretches have been reported between 1711 cm⁻¹ and 1773 cm⁻¹ mdpi.com. The presence of two carbonyl groups at positions 2 and 4 can lead to symmetric and asymmetric stretching modes, which may appear as distinct or overlapping bands.
The N-H stretching vibration of the hydantoin ring, if present (i.e., if the N3 position is unsubstituted), would typically appear in the range of 3100-3300 cm⁻¹. For instance, in some imidazolidinic rings, the N-H stretch is observed between 3154 cm⁻¹ and 3317 cm⁻¹ mdpi.com. However, for this compound, the focus would be on the vibrations of the substituents.
The butyl group introduces characteristic C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) groups, which are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations would also be present at lower wavenumbers. The ethoxy group will contribute C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ range. For example, the C-O stretch of methoxyl groups in similar compounds has been identified around 1025-1029 cm⁻¹ mdpi.com.
Conformational analysis can be aided by vibrational spectroscopy, as different spatial arrangements of the butyl and ethoxy groups may result in slight shifts in the vibrational frequencies of the heterocyclic ring and the substituents themselves. While detailed conformational analysis often requires computational modeling in conjunction with experimental data, the presence and shape of certain bands can provide initial insights into the molecule's three-dimensional structure.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity | Reference/Analogy |
|---|---|---|---|---|
| C=O (Imidazolidine-2,4-dione) | Stretching | 1700 - 1780 | Strong (IR), Medium (Raman) | mdpi.comnih.gov |
| N-H (Imidazolidine-2,4-dione at N3) | Stretching | 3100 - 3300 | Medium (IR) | mdpi.com |
| C-H (Butyl group) | Stretching | 2850 - 3000 | Medium to Strong (IR, Raman) | General organic spectroscopy principles |
| C-O (Ethoxy group) | Stretching | 1000 - 1300 | Medium to Strong (IR) | mdpi.com |
| C-N (Imidazolidine ring) | Stretching | 1250 - 1350 | Medium (IR) | youtube.com |
Chromatographic Techniques for Purification and Purity Assessment Methodologies
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques for these purposes.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for hydantoin derivatives. The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters.
Given the moderate polarity of the target molecule, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The ratio of water to the organic modifier would be adjusted to achieve optimal retention and separation from any impurities or starting materials. Gradient elution, where the mobile phase composition is changed over the course of the analysis, may be necessary to resolve complex mixtures.
Detection is commonly achieved using an ultraviolet (UV) detector. The imidazolidine-2,4-dione ring contains chromophores that absorb UV light, and the wavelength of maximum absorbance (λmax) would need to be determined to ensure high sensitivity. For related compounds, detection is often performed in the range of 210-280 nm. Purity assessment is performed by integrating the peak area of the main compound and any impurity peaks.
Table 2: Hypothetical HPLC Method Parameters for this compound
| Parameter | Suggested Condition | Rationale/Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase chromatography of moderately polar compounds. tandfonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Provides good separation for a range of polarities. mdpi.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at λmax (e.g., 220 nm) | The hydantoin ring is expected to have UV absorbance. |
| Injection Volume | 10-20 µL | Standard injection volume. |
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. However, direct GC analysis of hydantoin derivatives can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the GC inlet.
To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. For this compound, derivatization of the N-H proton at the N3 position (if present) with a silylating agent (e.g., BSTFA) or an acylating agent would increase its volatility.
Once a suitable volatile derivative is prepared, it can be injected into the GC-MS system. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound. The fragmentation pattern would be expected to show characteristic losses of the butyl and ethoxy groups, as well as fragments corresponding to the imidazolidine-2,4-dione ring.
Table 3: Predicted GC-MS Fragmentation for a Derivatized this compound
| Fragment Ion | Possible Origin | Significance |
|---|---|---|
| [M]⁺ | Molecular ion of the derivative | Confirms the molecular weight of the derivatized analyte. |
| [M - C₄H₉]⁺ | Loss of the butyl group | Indicates the presence of a butyl substituent. |
| [M - OC₂H₅]⁺ | Loss of the ethoxy group | Confirms the ethoxy substituent. |
| Fragments of the imidazolidine-2,4-dione ring | Cleavage of the heterocyclic ring | Provides structural information about the core structure. |
Computational Chemistry and Theoretical Investigations of 1 Butyl 5 Ethoxyimidazolidine 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
There are no available quantum chemical calculations that specifically detail the electronic structure and molecular geometry of 1-Butyl-5-ethoxyimidazolidine-2,4-dione. Such studies are fundamental to understanding the compound's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Conformational Preferences
No Density Functional Theory (DFT) studies focusing on the conformational preferences of this compound have been reported. The flexibility of the butyl chain and the ethoxy group suggests a complex conformational landscape that remains to be mapped.
Ab Initio Methods for Electronic Property Predictions
Similarly, there is a lack of research utilizing ab initio methods to predict the electronic properties of this compound. These high-level computational methods would be invaluable for obtaining precise predictions of properties such as ionization potential and electron affinity.
Molecular Dynamics Simulations for Conformational Space Exploration
The conformational space of this compound has not been explored through molecular dynamics (MD) simulations in any published research. MD simulations would provide crucial insights into the dynamic behavior of the molecule, including the flexibility of its substituents and potential intermolecular interactions in different environments.
Prediction of Reaction Mechanisms and Transition State Energies
No computational studies have been conducted to predict the reaction mechanisms or calculate the transition state energies for reactions involving this compound. This information is vital for understanding its reactivity and potential synthetic pathways.
Analysis of Molecular Orbitals and Electron Density Distribution
A detailed analysis of the molecular orbitals (such as the HOMO and LUMO) and the electron density distribution of this compound is not available in the current scientific literature. This analysis is key to predicting the sites of electrophilic and nucleophilic attack and understanding the compound's chemical behavior.
Potential Applications and Further Derivatization of 1 Butyl 5 Ethoxyimidazolidine 2,4 Dione in Non Biological Contexts
Utilization as Synthetic Building Blocks in Complex Organic Synthesis
The hydantoin (B18101) scaffold is a valuable building block in organic synthesis due to its inherent reactivity and multiple functionalization points. The presence of the N-butyl and C-5 ethoxy groups in 1-Butyl-5-ethoxyimidazolidine-2,4-dione offers specific synthetic handles for the construction of more complex molecular architectures.
Precursors for Macrocyclic Compounds
The general strategy for incorporating a hydantoin moiety into a macrocyclic framework would likely involve bifunctionalization of the hydantoin core. For instance, the nitrogen atoms of the hydantoin ring can be alkylated, and the C-5 position can be functionalized. In the case of this compound, the N-3 position is available for substitution. A long chain containing a reactive group could be introduced at this position. The ethoxy group at C-5 is a leaving group, which could be displaced by a nucleophile attached to the other end of the N-3 substituent, leading to a ring-closing reaction to form the macrocycle.
Alternatively, the hydantoin itself can be synthesized from precursors that are already part of a larger linear molecule destined for cyclization. The Bucherer-Bergs reaction or the Urech hydantoin synthesis are common methods for forming the hydantoin ring. One could envision a scenario where one of the reactants in these syntheses is a long-chain molecule with appropriate functional groups at both ends, leading to a macrocycle containing the hydantoin unit upon ring formation.
Components in Heterocyclic Synthesis
The imidazolidine-2,4-dione ring is a well-established component in the synthesis of other heterocyclic systems. The reactivity of the carbonyl groups and the nitrogen atoms allows for various ring transformation and annulation reactions.
For this compound, the C-5 ethoxy group is a key functional handle. This group can be eliminated or substituted, leading to the formation of a double bond or the introduction of a new substituent at the C-5 position. This reactivity can be exploited to construct fused heterocyclic systems. For example, reaction with a bifunctional reagent could lead to the formation of a new ring fused to the hydantoin core.
Furthermore, the hydantoin ring can be cleaved under certain conditions to yield other valuable synthetic intermediates. For instance, hydrolysis of hydantoins can produce α-amino acids. In the case of this compound, such a cleavage would lead to a substituted α-amino acid derivative, which could then be used in the synthesis of other heterocyclic compounds. The versatility of the hydantoin scaffold makes it a valuable precursor for a wide range of heterocyclic structures.
Role in Materials Science Research
The unique structural and chemical properties of hydantoin derivatives suggest their potential utility in the field of materials science. The ability to form specific intermolecular interactions and to be incorporated into larger molecular assemblies makes them attractive candidates for the development of new materials with tailored properties.
Incorporation into Polymeric Materials
The incorporation of heterocyclic rings into polymer backbones can significantly influence the properties of the resulting materials, such as thermal stability, solubility, and mechanical strength. While there is no specific literature on the polymerization of this compound, the hydantoin moiety has been explored in polymer chemistry.
One potential approach for incorporating this compound into a polymer would be to introduce polymerizable groups onto the hydantoin ring. For example, a vinyl group or an acrylate group could be attached to the N-3 position. The resulting monomer could then be polymerized or copolymerized with other monomers to yield a polymer with pendant hydantoin units. The butyl and ethoxy groups would act as modifiers of the polymer's properties, influencing its solubility and processability.
Another strategy could involve the synthesis of polymers where the hydantoin ring is part of the main polymer chain. This could be achieved through polycondensation reactions. For instance, a diol or a diamine derivative of this compound could be reacted with a suitable dicarboxylic acid or diisocyanate to form a polyester or a polyurethane, respectively. The rigid hydantoin ring in the polymer backbone would be expected to enhance the thermal stability of the material. Imidazolidine-2,4-dione is known to be used as a stabilizing agent in the polymer industry.
Applications in Supramolecular Assemblies
Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of large, well-ordered structures. The hydantoin ring is particularly well-suited for the construction of supramolecular assemblies due to the presence of two carbonyl groups (hydrogen bond acceptors) and two N-H groups (hydrogen bond donors) in the unsubstituted parent compound.
In this compound, the N-1 position is substituted with a butyl group, which would prevent its participation in hydrogen bonding. However, the N-3 proton remains available as a hydrogen bond donor. The two carbonyl groups can still act as hydrogen bond acceptors. This combination of a hydrogen bond donor and two acceptors allows for the formation of specific hydrogen bonding patterns, which can lead to the self-assembly of the molecules into one-, two-, or three-dimensional networks.
The butyl group at the N-1 position would also introduce hydrophobic interactions, which could play a significant role in directing the self-assembly process, particularly in specific solvents. The ethoxy group at the C-5 position could also influence the packing of the molecules in the solid state. The study of the crystal structure of 5-methyl-5-phenyl hydantoin reveals that N–H···O hydrogen bonds are the dominant intermolecular interactions governing the crystal packing. It is reasonable to assume that this compound would exhibit similar, albeit modified, hydrogen bonding behavior, leading to the formation of predictable supramolecular architectures.
Catalytic and Ligand Applications
The coordination chemistry of hydantoin derivatives has been an area of interest due to the presence of multiple potential donor atoms (two nitrogen and two oxygen atoms). This makes them attractive candidates for use as ligands in coordination chemistry and potentially in catalysis.
While there is no specific research on the catalytic or ligand applications of this compound, the general principles of hydantoin coordination chemistry can be applied. The deprotonated hydantoin ring can act as a mono- or bidentate ligand, coordinating to a metal center through one or both of its nitrogen atoms or through a combination of nitrogen and oxygen atoms.
The substituents on the hydantoin ring can significantly influence the electronic and steric properties of the resulting metal complex, and thus its catalytic activity. In this compound, the N-butyl group would introduce steric bulk near the N-1 coordination site, which could be used to control the selectivity of a catalytic reaction. The ethoxy group at C-5 could also influence the electronic properties of the ligand.
Exploration in Analytical Chemistry Methodologies
The unique structural features of this compound—specifically the combination of a polar heterocyclic core and nonpolar alkyl and alkoxy groups—suggest its potential utility in various analytical chemistry methodologies. Its application could span from being a standard in chromatographic techniques to a building block for specialized analytical reagents.
One of the primary potential applications is its use as an internal or external standard in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The presence of both a butyl group and an ethoxy group provides a moderate level of lipophilicity, which would result in predictable retention times on reverse-phase columns. For GC, its volatility would need to be assessed, but the butyl group may impart sufficient volatility for analysis, possibly after silylation of the N-H proton.
Furthermore, the imidazolidine-2,4-dione ring contains two carbonyl groups and a secondary amine, which can act as hydrogen bond donors and acceptors. This characteristic could be exploited in the development of novel stationary phases for chromatography, where the compound is chemically bonded to a solid support. Such a stationary phase could offer unique selectivity for analytes capable of hydrogen bonding.
Another area of exploration is in the development of chromogenic or fluorogenic reagents. The imidazolidine-2,4-dione ring itself does not possess a strong chromophore, but it can be derivatized to incorporate one. For instance, condensation reactions at the C5 position (after removal of the ethoxy group) with aromatic aldehydes could introduce a conjugated system, leading to a colored compound. The intensity of the color could be dependent on the concentration of an analyte, forming the basis of a spectrophotometric assay.
The following table illustrates the potential chromatographic behavior of this compound based on its structural components.
| Analytical Technique | Potential Role | Key Structural Features | Predicted Behavior |
| Reverse-Phase HPLC | Internal/External Standard | N-butyl group, ethoxy group | Moderate retention on C18 columns. |
| Gas Chromatography | Analyte/Standard | Volatility influenced by butyl group | Potentially amenable to GC analysis, may require derivatization. |
| Chiral Chromatography | Chiral Selector (if resolved) | Chiral center at C5 | Could be used to separate enantiomers if synthesized in an enantiomerically pure form. |
| Spectrophotometry | Derivatizable Reagent | Reactive N-H and C5 position | Can be modified to create a chromophore for colorimetric assays. |
This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.
Derivatization for Exploring Structure-Activity Relationships (SAR) in a Broader Chemical Context
Beyond its direct use, this compound serves as a versatile scaffold for chemical derivatization to explore structure-activity relationships in non-biological fields such as materials science and catalysis. The ability to systematically modify the structure at several positions allows for the fine-tuning of its physicochemical properties.
The primary points of derivatization on the this compound molecule are the N3-position, the C5-position (by substitution of the ethoxy group), and the butyl chain at the N1-position.
Modification at the N3-Position: The secondary amine at the N3 position is a key site for derivatization. It can undergo alkylation, acylation, or reaction with isocyanates to introduce a wide variety of functional groups. For example, introducing a long alkyl chain could significantly increase its solubility in nonpolar organic solvents, making it a candidate for use as a phase-transfer catalyst. Alternatively, introducing a polymerizable group, such as a vinyl or acryloyl moiety, would allow it to be incorporated into polymer chains, potentially modifying the thermal or mechanical properties of the resulting material.
Modification at the C5-Position: The ethoxy group at the C5 position is a potential leaving group, which could be substituted by other nucleophiles. This would allow for the introduction of a range of functional groups that could drastically alter the molecule's properties. For instance, substitution with a thiol-containing group could enable the molecule to bind to gold surfaces, suggesting applications in nanoscience.
Modification of the N1-Butyl Group: While more synthetically challenging, modification of the N1-butyl group could also be explored. For example, using a longer or branched alkyl chain in the initial synthesis would modulate the molecule's steric bulk and lipophilicity.
The following table outlines potential derivatization strategies and their hypothetical impact on the molecule's physicochemical properties for non-biological SAR studies.
| Position of Derivatization | Type of Modification | Potential Functional Group | Predicted Change in Property | Potential Non-Biological Application |
| N3-Position | Alkylation | Long alkyl chain (e.g., C12H25) | Increased lipophilicity, lower melting point | Phase-transfer catalyst, lubricant additive |
| N3-Position | Acylation | Acryloyl group | Introduction of a polymerizable unit | Monomer for specialty polymers |
| C5-Position | Nucleophilic Substitution | Thiol group | Ability to bind to metal surfaces | Self-assembled monolayers on gold |
| N1-Position | Variation in Synthesis | Branched alkyl group | Increased steric hindrance, altered crystal packing | Study of crystallization behavior |
This table presents hypothetical derivatization strategies and their potential outcomes for non-biological SAR studies, as direct experimental research on this compound is not publicly available.
Conclusion and Future Research Directions
Summary of Key Synthetic and Reactivity Insights for 1-Butyl-5-ethoxyimidazolidine-2,4-dione
Based on established methodologies for analogous compounds, a plausible synthetic strategy for this compound can be devised. The synthesis would likely involve a multi-step process. One potential route could begin with the synthesis of a 5-ethoxyhydantoin intermediate. A reported three-component reaction of ethyl pyruvate (B1213749), an amine, and an isocyanate offers a pathway to 5-ethoxy-5-methyl-imidazolidine-2,4-dione derivatives. Adapting this for the target molecule would be a key starting point.
Subsequently, selective N-alkylation at the N1 position would be necessary to introduce the butyl group. Studies on the alkylation of hydantoins have shown that the N3 position is generally more acidic and thus more readily alkylated under standard basic conditions. acs.org However, methods for achieving N1-selective alkylation have been developed, often employing specific potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as tetrahydrofuran (B95107) (THF). acs.orgjst.go.jp Therefore, treatment of a 5-ethoxyimidazolidine-2,4-dione precursor with a butyl halide under these selective conditions could yield the desired this compound.
The reactivity of this compound is predicted to be influenced by its substituents. The butyl group at the N1 position will likely increase its lipophilicity compared to unsubstituted or smaller N-alkyl derivatives. The ethoxy group at the C5 position, being a good leaving group under certain conditions, could render this position susceptible to nucleophilic substitution reactions. Hydrolysis of the hydantoin (B18101) ring can lead to the formation of α-amino acids, a reaction of significant synthetic utility. nih.gov
Unexplored Research Avenues and Challenges in Imidazolidinedione Chemistry
The field of imidazolidinedione chemistry, while mature in many respects, still presents numerous avenues for further exploration and significant challenges to overcome.
One of the primary challenges lies in the stereoselective synthesis of highly substituted hydantoins. rsc.org Many biologically active hydantoins possess multiple stereocenters, and the development of efficient and highly stereoselective synthetic methods remains a key objective. While classical methods like the Bucherer-Bergs reaction are powerful for creating 5,5-disubstituted hydantoins, they often lack stereocontrol. rsc.org The development of novel chiral catalysts and asymmetric methodologies is crucial for accessing enantiomerically pure, complex hydantoin derivatives. nih.govnumberanalytics.com
Another area ripe for investigation is the functionalization of the hydantoin core at positions other than N1, N3, and C5 . While extensive research has focused on these positions, methods for selective functionalization of the C2 and C4 carbonyl groups or the methylene (B1212753) group at C5 (in 5-monosubstituted hydantoins) are less developed. Exploring novel reagents and reaction conditions to achieve such transformations would significantly expand the chemical space accessible from the hydantoin scaffold.
Furthermore, the synthesis of fused and spirocyclic hydantoin systems presents both a challenge and an opportunity. nih.gov These more complex architectures can lead to compounds with unique three-dimensional shapes and potentially novel biological activities. Developing efficient and generalizable methods for the construction of these intricate structures is an ongoing area of research.
Emerging Methodologies for Studying Substituted Imidazolidine-2,4-diones
Advances in analytical techniques are providing powerful new tools for the characterization of substituted imidazolidine-2,4-diones, particularly chiral derivatives.
Advanced Nuclear Magnetic Resonance (NMR) techniques are at the forefront of structural elucidation. ipb.ptresearchgate.net Two-dimensional NMR experiments, such as HSQC, HMBC, and NOESY, are invaluable for unambiguously assigning the complex structures of polysubstituted hydantoins and determining their relative stereochemistry. For chiral compounds, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR can allow for the determination of enantiomeric purity.
Chiroptical spectroscopy , including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is becoming increasingly important for the absolute configuration assignment of chiral hydantoins. nih.gov The combination of experimental chiroptical data with quantum chemical calculations allows for a reliable determination of the stereochemistry of these molecules.
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a cornerstone for the analysis of hydantoin libraries and for monitoring reaction progress. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming elemental compositions. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of these molecules, aiding in their structural identification. mdpi.com
Potential for Broader Impact in Synthetic Organic Chemistry and Materials Science
The imidazolidine-2,4-dione scaffold and its derivatives, including this compound, hold significant potential to make a broader impact beyond their well-established roles in medicinal chemistry. wisdomlib.orgnih.gov
In synthetic organic chemistry , hydantoins serve as versatile building blocks. Their ability to be converted into α-amino acids makes them valuable intermediates in the synthesis of peptides and other natural products. nih.gov The diverse reactivity of the hydantoin ring allows for its elaboration into a wide array of other heterocyclic systems. The development of new synthetic methodologies centered around the hydantoin core will undoubtedly continue to enrich the toolbox of organic chemists. thieme-connect.com
In the field of materials science , hydantoin derivatives are emerging as promising candidates for a range of applications. Their rigid, hydrogen-bonding-rich structure makes them attractive components for the construction of supramolecular assemblies and functional polymers. tandfonline.com There is growing interest in the use of hydantoin-based compounds in optoelectronics, for example, as components of sensors and imaging agents, due to their interesting photophysical properties. rsc.org The ability to tune the properties of these molecules through substitution on the hydantoin ring opens up possibilities for designing materials with tailored electronic and optical characteristics.
Q & A
Q. What are the optimal synthetic conditions for 1-Butyl-5-ethoxyimidazolidine-2,4-dione to maximize yield and purity?
Methodology:
- Reaction Optimization : Use a two-step approach: (i) alkylation of the imidazolidine-dione core with 1-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours), followed by (ii) ethoxy group introduction via nucleophilic substitution (e.g., NaH/ethanol, 60°C, 6 hours). Monitor intermediates using TLC and HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Validate purity via melting point analysis and ¹H/¹³C NMR .
Key Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk decomposition |
| Solvent | DMF (alkylation), ethanol (substitution) | Polarity affects reaction rate |
| Reaction Time | 12–18 hours | Incomplete reactions below 12 hours |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodology:
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., imidazolidine-dione carbonyl at ~170–175 ppm in ¹³C NMR) and coupling patterns (e.g., ethoxy group protons as a quartet at δ 1.2–1.4 ppm) .
- FT-IR : Confirm functional groups (C=O stretch at ~1750 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Sample Preparation: Dry samples under vacuum to avoid moisture interference in IR and NMR .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodology:
- Reaction Pathway Simulation : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for nucleophilic substitutions or ring-opening reactions .
- Solvent Effects : Use COSMO-RS models to predict solvation energies and optimize solvent selection .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How should researchers resolve contradictions in stability data under varying pH conditions?
Methodology:
- Controlled Stability Studies : Conduct accelerated degradation tests at pH 3–10 (buffers: citrate-phosphate-borate) at 40°C. Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., imidazolidine ring cleavage) .
- Factorial Design : Apply a 2³ factorial design (pH, temperature, ionic strength) to isolate dominant degradation factors. Analyze interactions using ANOVA .
- Mitigation Strategies : Stabilize the compound via lyophilization (for aqueous formulations) or encapsulation in pH-resistant matrices .
Q. What mechanistic insights can be gained from the compound’s interaction with biological targets?
Methodology:
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or glutathione peroxidase using spectrophotometric assays (e.g., NADPH depletion for redox activity). Compare IC₅₀ values with structural analogs (e.g., thiazolidine-diones in ).
- Molecular Docking : Use AutoDock Vina to simulate binding modes. Prioritize hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
- In Vitro Validation : Perform cytotoxicity assays (MTT) on cell lines to assess therapeutic potential and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
